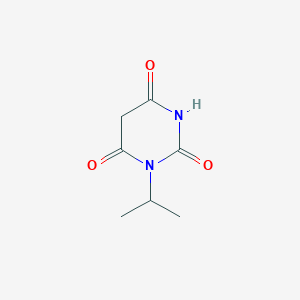
1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione
説明
1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as IPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IPP belongs to the class of pyrimidinediones and has shown promising results in the treatment of various diseases.
科学的研究の応用
Crystal Structures and Molecular Interactions
- Crystal Structures of Pyrimidine Derivatives : The study by da Silva et al. (2005) focuses on the crystal structures of various pyrimidine derivatives, including 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. These structures lack direction-specific intermolecular interactions and feature distinct hydrogen bonds, highlighting their potential in crystallography and molecular design (da Silva et al., 2005).
Synthetic Applications and Chemical Reactions
- Synthesis of Pyrimidine Derivatives : Yurtaeva and Tyrkov (2016) discuss the synthesis of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives through reactions with various aldehydes. This research is significant for the development of novel organic compounds with potential applications in medicinal chemistry (Yurtaeva & Tyrkov, 2016).
- Michael Reaction Involving Pyrimidinones : Erkin and Krutikov (2009) explored the addition of pyrimidin-4(1H)-one derivatives to pyrimidine-2,4,6(1H,3H,5H)-triones, demonstrating a reaction where the pyrimidine ring's C5 atom is particularly reactive. This study contributes to understanding the reactivity of pyrimidine derivatives in organic synthesis (Erkin & Krutikov, 2009).
- Can-Mediated Furan Ring Formation : Kobayashi et al. (2000) describe a reaction involving 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and alkenes or alkynes in the presence of cerium(IV) ammonium nitrate, yielding furo[2,3-d]pyrimidine diones. This synthesis method is relevant for creating heterocyclic compounds with potential pharmaceutical applications (Kobayashi et al., 2000).
Supramolecular Chemistry and Hydrogen Bonding
- Supramolecular Structures of Pyrimidine Derivatives : Research by Rezende et al. (2005) investigates the supramolecular structures of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones. Their findings provide insights into the hydrogen bonding and molecular arrangements in these compounds, which are crucial for understanding their properties in material science (Rezende et al., 2005).
Spectroscopic and Structural Analysis
- NMR, FT-IR, and X-ray Characterization : Barakat et al. (2015) conducted a comprehensive study involving NMR, FT-IR, and X-ray crystallography to characterize 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Their research provides valuable data for the structural elucidation of pyrimidine derivatives, essential in analytical chemistry (Barakat et al., 2015).
Biological Applications and Pharmacological Studies
- Antimycobacterial Activity : Yushin et al. (2020) synthesized a series of pyrimidine-2,4,6(1H,3H,5H)-triones and evaluated them for antimycobacterial activity. Their findings suggest potential applications of these compounds in developing new antimycobacterial drugs (Yushin et al., 2020).
- Hirshfeld Surface and Thermal Analysis : Barakat et al. (2017) characterized a pyrimidine-2,4,6(1H,3H,5H)-trione derivative using Hirshfeld surface analysis, DFT, and thermal analysis, providing insights into its stability and intermolecular interactions. This research is relevant for material science and drug design (Barakat et al., 2017).
Chemical Modifications and Derivatives
- Silicon-, Germanium-, and Tin-containing Derivatives : Gordetsov et al. (2005) synthesized and characterized barbituric acid derivatives containing silicon, germanium, and tin. These derivatives have potential applications in materials science and organometallic chemistry (Gordetsov et al., 2005).
Multicomponent Reactions and Heterocyclic Compounds
- One-Pot Multicomponent Reactions : Jalilzadeh and Pesyan (2011) explored the one-pot reaction of 1-methylbarbituric acid with various aldehydes, demonstrating the formation of heterocyclic compounds. This study contributes to the understanding of multicomponent reactions in organic chemistry (Jalilzadeh & Pesyan, 2011).
特性
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)9-6(11)3-5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNALZPVBQTXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990238 | |
| Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
69998-14-7 | |
| Record name | NSC28924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

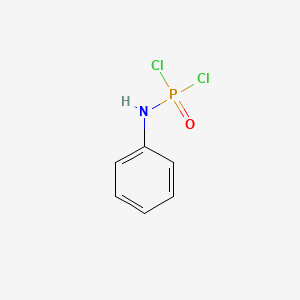

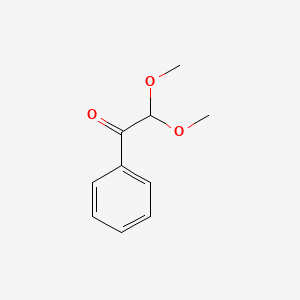
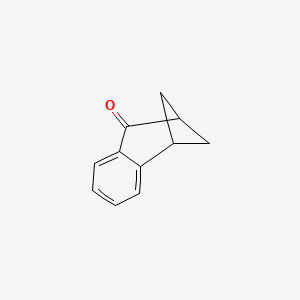
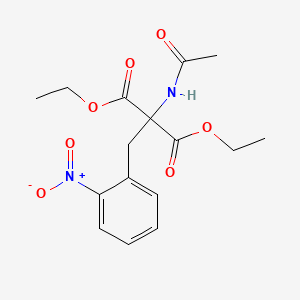
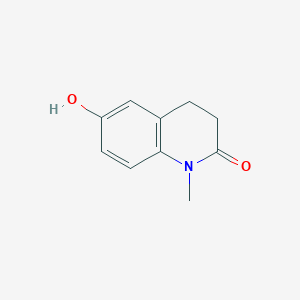
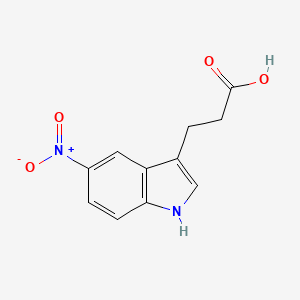
![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)
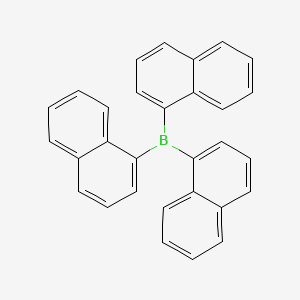
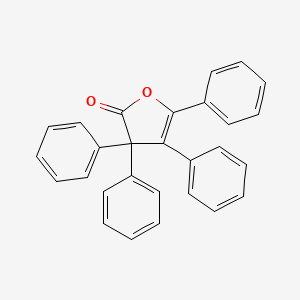
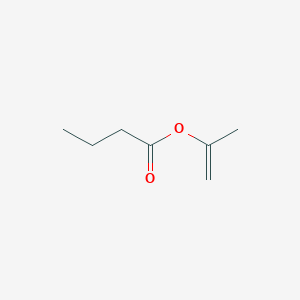
![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)

